2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile
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Overview
Description
2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile is a heterocyclic compound that features a benzimidazole ring fused with an acrylonitrile moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . This intermediate is then reacted with dimethylaminoacetonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yielding and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance reaction efficiency and scalability . These methods allow for better control over reaction conditions, leading to higher purity and yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile undergoes various chemical reactions, including:
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile involves its interaction with various molecular targets:
Protein Kinases: Inhibits the activity of protein kinases, which play a crucial role in cell signaling pathways related to cell growth and survival.
DNA Intercalation: The benzimidazole ring can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: Inhibits enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)-3-(4-substituted-phenyl)propanenitrile: Similar structure but with different substituents on the phenyl ring.
2-(1H-Benzimidazol-2-yl)-3-(4-piperazin-1-yl)phenyl)propanenitrile: Contains a piperazine ring, offering different biological activities.
Uniqueness
Its ability to inhibit protein kinases and intercalate into DNA makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H12N4/c1-16(2)8-9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8H,1-2H3,(H,14,15) |
InChI Key |
GZORTPUDCQBPOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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